1,2-Dibromoethylene

概要

説明

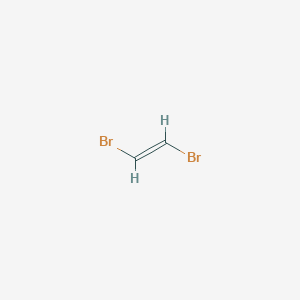

1,2-Dibromoethylene, also known as 1,2-dibromoethene and acetylene dibromide, is a dihalogenated unsaturated compound with the chemical formula C₂H₂Br₂. This compound exists in two isomeric forms: cis and trans. Both isomers are colorless liquids at room temperature .

準備方法

1,2-Dibromoethylene can be synthesized through the halogenation of acetylene (C₂H₂) with bromine (Br₂). To prevent the formation of tetrahalogenated compounds, acetylene is used in excess, with bromine as the limiting reagent . Another method involves the use of N-bromosuccinimide and lithium bromide, where N-bromosuccinimide provides Br⁺ as an electrophile, followed by Br⁻ from lithium bromide .

化学反応の分析

1,2-Dibromoethylene undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as hydroxide ions, leading to the formation of diols.

Substitution Reactions: It can undergo substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form ethylene (C₂H₄) under specific conditions.

Common reagents used in these reactions include sodium hydroxide for nucleophilic addition, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include diols and ethylene .

科学的研究の応用

Chemical Synthesis

1,2-Dibromoethylene serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Other Compounds : It is utilized in the production of various brominated compounds through nucleophilic substitution reactions. For instance, it can be converted into 1,2-dibromoethane and other derivatives that are important in the synthesis of pharmaceuticals and agrochemicals .

- Reagent in Organic Chemistry : It acts as a reagent in organic reactions such as elimination reactions to form alkenes or alkynes. The reactivity of this compound makes it suitable for producing more complex organic molecules .

Environmental Applications

The environmental fate of this compound is significant due to its volatility and potential impact on ecosystems:

- Soil and Water Remediation : Its properties allow it to be investigated for use in soil fumigation and as a solvent for contaminant extraction from soils . However, concerns regarding its carcinogenicity have led to a decline in such applications.

- Analytical Chemistry : this compound is used in analytical methods for detecting halogenated compounds in environmental samples. Its detection limits can be as low as using advanced techniques like gas chromatography-mass spectrometry (GC-MS) .

Toxicological Research

Due to its toxicological profile, this compound is extensively studied in health and safety contexts:

- Carcinogenic Studies : Research indicates that exposure to this compound can lead to increased tumor incidences in laboratory animals. It has been linked to genotoxic effects through metabolic pathways that produce reactive intermediates capable of binding to cellular macromolecules .

- Occupational Exposure Studies : Investigations into occupational exposure have highlighted the need for safety measures when handling this compound due to its potential health risks .

Industrial Applications

In addition to its role as a chemical intermediate, this compound has several industrial uses:

- Solvent Properties : It is employed as a solvent in various chemical processes due to its ability to dissolve organic compounds effectively .

- Fumigant : Historically, it was used as a soil fumigant; however, this application has diminished due to regulatory changes and health concerns associated with brominated compounds .

Case Study 1: Carcinogenicity Assessment

A comprehensive study conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) evaluated the carcinogenic potential of this compound. The study found significant evidence linking exposure to increased tumor rates in laboratory animals, prompting further investigation into its mechanisms of action and implications for human health .

Case Study 2: Environmental Impact Analysis

Research focusing on the environmental persistence of this compound highlighted its behavior in soil and water systems. The compound's half-life in surface waters was estimated at approximately 1–5 days under normal conditions, indicating moderate volatility but potential long-term effects on groundwater quality if not managed properly .

作用機序

The mechanism of action of 1,2-dibromoethylene involves its ability to act as an electrophile due to the presence of bromine atoms. This makes it reactive towards nucleophiles, leading to various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

1,2-Dibromoethylene is similar to other dihalogenated ethylenes, such as 1,2-dichloroethylene and 1,2-diiodoethylene. it is unique due to the presence of bromine atoms, which impart different reactivity and physical properties compared to its chloro and iodo counterparts. For example, this compound has a higher boiling point and density compared to 1,2-dichloroethylene .

Similar Compounds

- 1,2-Dichloroethylene (C₂H₂Cl₂)

- 1,2-Diiodoethylene (C₂H₂I₂)

- 1,2-Dibromoethane (C₂H₄Br₂)

生物活性

1,2-Dibromoethylene (DBE), a halogenated hydrocarbon, is primarily used in industrial applications, including as a solvent and in the synthesis of other chemicals. Its biological activity has drawn attention due to its potential toxicity and carcinogenicity. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and implications for human health based on diverse research findings.

This compound is a colorless liquid with a sweet odor. It is produced by the bromination of ethylene and has the molecular formula C₂H₂Br₂. The compound undergoes metabolic conversion primarily through cytochrome P450 enzymes (CYP450) and glutathione S-transferases (GST), leading to the formation of reactive intermediates such as 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione . These metabolites are responsible for its toxic effects, including cytotoxicity and genotoxicity due to their ability to form adducts with cellular macromolecules like proteins and DNA .

Metabolic Pathways

- CYP450 Pathway : this compound is oxidized by CYP450 enzymes to produce 2-bromoacetaldehyde, which can bind covalently to proteins, causing tissue damage .

- GST Pathway : Conjugation with glutathione leads to the formation of S-(2-bromoethyl)glutathione, which can cause genotoxic effects by binding to DNA .

Table 1: Metabolic Products of this compound

| Metabolic Pathway | Product | Biological Effect |

|---|---|---|

| CYP450 | 2-Bromoacetaldehyde | Cytotoxicity |

| GST | S-(2-Bromoethyl)glutathione | Genotoxicity |

Acute and Chronic Exposure

Research indicates that both acute and chronic exposure to this compound can lead to significant health issues. Studies have demonstrated that inhalation or ingestion can result in:

- Acute Symptoms : Oral and pharyngeal ulceration, vomiting, diarrhea, dizziness, and respiratory distress .

- Chronic Effects : Increased mortality rates in laboratory animals exposed over extended periods. For instance, a study reported up to 90% mortality in rats exposed to 40 ppm over 89 weeks .

Case Studies

Several case studies highlight the severe effects of this compound exposure:

- Occupational Exposure : In a documented incident involving workers exposed to high concentrations (up to 136 mg/L) during an accident, autopsy findings revealed liver degeneration and respiratory tract irritation .

- Animal Studies : Chronic inhalation studies in rats showed significant body weight loss and increased tumor incidence in the nasal cavity and lungs .

Table 2: Summary of Case Studies on this compound

| Study Type | Findings | Reference |

|---|---|---|

| Occupational | Liver degeneration; respiratory issues | |

| Animal Study | Increased mortality; tumor formation | |

| Clinical Observations | Oral ulcers; gastrointestinal symptoms |

Genotoxicity and Carcinogenic Potential

The genotoxic potential of this compound has been extensively studied. The formation of DNA adducts via S-(2-bromoethyl)glutathione is believed to play a critical role in its carcinogenic effects. Laboratory studies have shown that exposure leads to mutations in various cell types . The National Toxicology Program (NTP) has classified it as a probable human carcinogen based on sufficient evidence from animal studies demonstrating tumor formation .

The biological activity of this compound involves:

特性

IUPAC Name |

(E)-1,2-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUEMKLYAGTNQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060241, DTXSID001019898 | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index] | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in many org solvents, In water, 8,910 mg/l @ 25 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 @ 17 °C/4 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

590-12-5, 540-49-8, 25429-23-6 | |

| Record name | Ethene, 1,2-dibromo-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromoethylene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOETHYLENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UWX7EBVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: -6.5 °C /Trans-isomer/ | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-dibromoethylene?

A1: this compound has the molecular formula C2H2Br2 and a molecular weight of 185.83 g/mol.

Q2: Does this compound exist in different isomeric forms?

A2: Yes, this compound exists as two geometric isomers: cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. These isomers exhibit distinct physical and chemical properties. [, ]

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Researchers utilize a variety of spectroscopic methods to characterize this compound, including:

- Resonance-enhanced multiphoton ionization (REMPI): This technique helps analyze the Rydberg states and vibrational frequencies of both cis and trans isomers. [, ]

- Photoelectron Spectroscopy: This technique provides information about the ionization potentials and electronic structure of the molecule, particularly the interaction between bromine lone pairs and the C=C π bond. []

- Infrared (IR) Spectroscopy: IR spectroscopy is helpful for identifying specific functional groups and analyzing molecular vibrations. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and bonding within the molecule, especially useful for differentiating isomers. []

Q4: How does this compound react with methanogenic bacteria?

A4: this compound inhibits the growth of several methanogenic bacteria. Interestingly, these bacteria can produce ethane, ethylene, and acetylene when exposed to this compound. []

Q5: Can this compound be used as a building block in organic synthesis?

A5: Yes, this compound, particularly the (E)-isomer, serves as a versatile building block for the stereospecific synthesis of alkenes and dienes. For instance, it can be coupled with organometallic reagents in palladium-catalyzed reactions. [, , , ]

Q6: Are there any catalytic applications of this compound?

A6: While not a catalyst itself, this compound is employed as a reagent in various reactions. For example, it reacts with cuprous ethanethiolate to yield specific products. [] Additionally, it plays a role in the synthesis of polyphenyleneacetylene through thermal conversion of polyphenylene-1,2-dibromoethylene. []

Q7: How does this compound behave under UV irradiation?

A7: Upon UV irradiation, both cis and trans isomers of this compound undergo photodissociation. This process generates various fragments, including Br atoms, Br2 molecules, and Br+ and Br2+ ions. The specific dissociation pathways and product yields depend on factors such as the excitation wavelength and the isomeric form of the parent molecule. [, , , ]

Q8: What is the mechanism of Br2 elimination during photodissociation of this compound?

A8: Br2 elimination in this compound likely occurs through a four-center elimination from the cis isomer or a three-center elimination from both cis and trans isomers. The process may involve internal conversion to the ground state or intersystem crossing to the triplet state before Br2 elimination. []

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry plays a crucial role in understanding this compound. Researchers have employed density functional theory (DFT) calculations to investigate the energetics of isomerization in 2-bromovinyl radicals, which are intermediates in the photodissociation of this compound. []

Q10: Is this compound toxic, and what are the potential environmental concerns?

A10: this compound is known to be toxic. [] It is crucial to handle this compound with care and follow appropriate safety regulations. Release of this compound into the environment should be avoided.

Q11: What is being done to mitigate the negative environmental impact of this compound?

A11: Research on alternative compounds with reduced environmental impact and improved biodegradability is crucial. Additionally, exploring efficient recycling and waste management strategies for this compound is essential for minimizing its environmental footprint. []

Q12: What are some promising future research directions for this compound?

A12: Future research on this compound can focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。